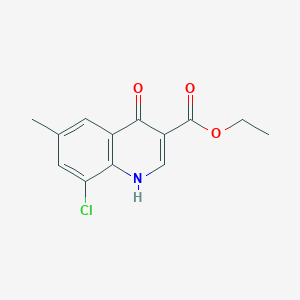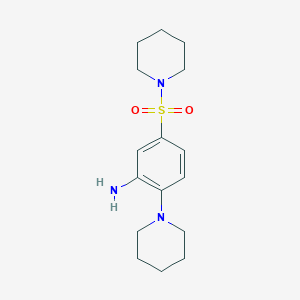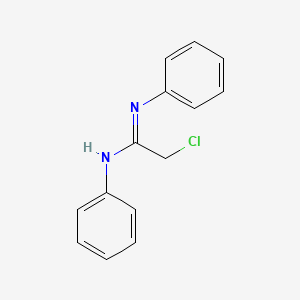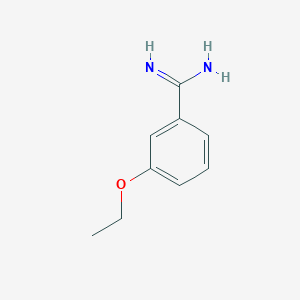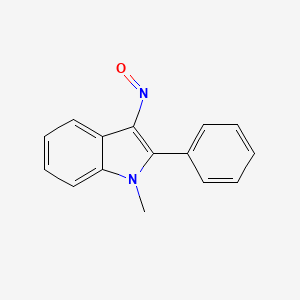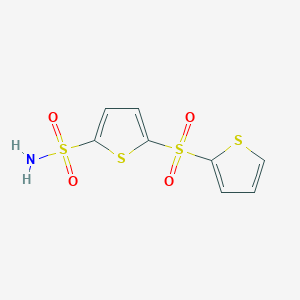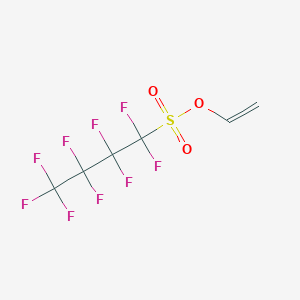
2-(2-Chloroethyl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Chloroethyl)-1-methylpiperidine” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) in its name. It seems to be a derivative of piperidine, a common organic compound used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a piperidine molecule .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a six-membered ring (from the piperidine) with various substituents attached, including a 2-chloroethyl group and a methyl group .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions . The specific reactions “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for “this compound” could not be found in the available resources.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| 50846-01-0 | |
Molekularformel |
C8H16ClN |
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
UMYMWCKSANKFPI-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CCCl |
Kanonische SMILES |
CN1CCCCC1CCCl |
| 50846-01-0 | |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(6-amino-9H-purin-9-yl)-2-ethoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B1622458.png)
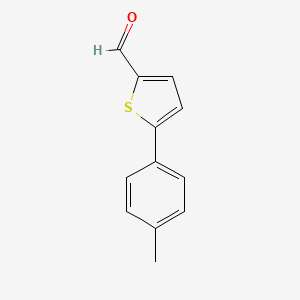
![5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622464.png)

